

An In-Depth Technical Guide to the Spectral Data of 3-Methoxybutyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybutyl acetate

Cat. No.: B165609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-methoxybutyl acetate** (CAS No. 4435-53-4). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All data is presented in clearly structured tables, and detailed experimental protocols for the acquisition of such data are described.

Spectroscopic Data

The following sections detail the key spectral data for **3-methoxybutyl acetate**, a colorless liquid with a fruity odor. This data is crucial for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei. The ¹H NMR spectrum of **3-methoxybutyl acetate** exhibits distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for **3-Methoxybutyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.15	t	2H	-CH ₂ -O-C(=O)-
3.41	m	1H	-CH(OCH ₃)-
3.32	s	3H	-OCH ₃
2.04	s	3H	-C(=O)-CH ₃
1.78	q	2H	-CH ₂ -CH(OCH ₃)-
1.16	d	3H	-CH(OCH ₃)-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **3-methoxybutyl acetate** gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectral Data for **3-Methoxybutyl Acetate**

Chemical Shift (δ) ppm	Assignment
170.8	C=O
73.4	-CH(OCH ₃)-
62.3	-CH ₂ -O-C(=O)-
56.1	-OCH ₃
35.8	-CH ₂ -CH(OCH ₃)-
21.0	-C(=O)-CH ₃
19.8	-CH(OCH ₃)-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of **3-methoxybutyl acetate** shows characteristic absorption bands for its ester and ether functionalities.

Table 3: Principal IR Absorption Bands for **3-Methoxybutyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2970	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1240	Strong	C-O stretch (ester)
1110	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **3-methoxybutyl acetate** provides information about its molecular weight and fragmentation pattern, which aids in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization) for **3-Methoxybutyl Acetate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
146	< 1	[M] ⁺ (Molecular Ion)
115	15	[M - OCH ₃] ⁺
87	40	[M - C ₃ H ₇ O] ⁺
71	25	[C ₄ H ₇ O] ⁺
59	100	[C ₃ H ₇ O] ⁺
43	80	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the acquisition of spectral data for a liquid sample like **3-methoxybutyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

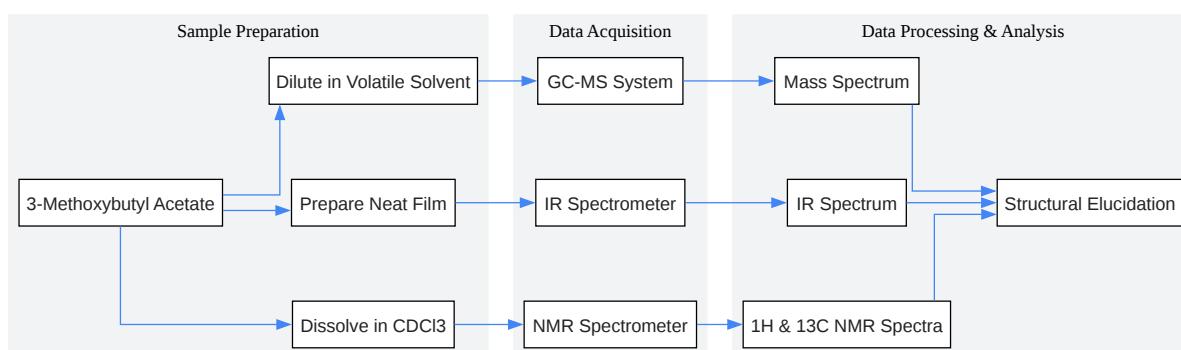
- Sample Preparation: A small amount of **3-methoxybutyl acetate** (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Sample Loading: The NMR tube is carefully placed into the spinner turbine of the NMR spectrometer.
- Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid): A drop of **3-methoxybutyl acetate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- Sample Analysis: The prepared salt plates are mounted in the sample holder of the IR spectrometer.
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS) Protocol (Electron Ionization - Gas Chromatography Inlet)


- Sample Preparation: A dilute solution of **3-methoxybutyl acetate** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Injection: A small volume (typically 1 μL) of the solution is injected into the gas chromatograph (GC) inlet.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Ionization: As **3-methoxybutyl acetate** elutes from the GC column, it enters the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the structural relationships for data interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3-Methoxybutyl Acetate**.

Caption: Structural Assignment of NMR Spectral Data.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of 3-Methoxybutyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165609#3-methoxybutyl-acetate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com